molecular formula C11H9BrO3S B13029575 Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Katalognummer: B13029575
Molekulargewicht: 301.16 g/mol
InChI-Schlüssel: MQYQPVOCBKBKMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3S and a molecular weight of 301.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological and chemical properties. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxybenzo[b]thiophene-2-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . Industrial production methods may involve bulk synthesis and custom synthesis services to meet the demand for research and development purposes .

Analyse Chemischer Reaktionen

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to the presence of both bromine and hydroxyl groups, making it a unique compound with diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C11H9BrO3S

Molekulargewicht

301.16 g/mol

IUPAC-Name

ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI-Schlüssel

MQYQPVOCBKBKMT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.